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Cat. No.: B3427706
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Executive Summary

Azecan-2-one (CAS 935-30-8), a 10-membered macrocyclic lactam, represents a critical
intermediate in the synthesis of Nylon-9 and a growing scaffold in macrocyclic medicinal
chemistry. Unlike its ubiquitously studied homolog Caprolactam (C6), the mass spectral
behavior of Azecan-2-one is defined by the unique entropic strain of medium-sized rings (8—-11
atoms).

This guide provides a definitive technical analysis of the fragmentation patterns of azecan-2-
one. By contrasting it with Caprolactam (C6) and Laurolactam (C12), we establish a self-
validating identification protocol that distinguishes the intact lactam from its open-chain amino
acid precursors and isomeric impurities.

Chemical Identity & Homolog Comparison

To accurately interpret the mass spectrum of azecan-2-one, one must first benchmark it
against the "bookends" of the lactam series: the stable 6-membered ring and the flexible 12-
membered ring.
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Caprolactam Azecan-2-one Laurolactam
Feature
(Standard) (Target) (Standard)
Ring Size 6-membered 10-membered 12-membered
Formula CeH11NO CoH17NO Ci12H23NO
Monoisotopic Mass 113.08 Da 155.13 Da 197.18 Da
) ) Low (Chair High (Transannular ]
Ring Strain ) ] Low (Flexible)
conformation) strain)
Dominant lonization El/ESI El/ESI El/ESI
o Nylon-9 / Drug
Key Application Nylon-6 precursor Nylon-12 precursor

Scaffold

Fragmentation Mechanics: The "Zipper" & The
Rearrangement

The fragmentation of azecan-2-one under Electron lonization (El, 70 eV) is governed by two
competing mechanisms: Alpha-Cleavage (characteristic of amides) and the McLafferty
Rearrangement (facilitated by the long alkyl chain).

Mechanism A: Alpha-Cleavage (The Ring Opener)

Upon ionization, the radical cation forms at the nitrogen lone pair. The high ring strain of the 10-
membered system drives the rapid cleavage of the

bond.

e Result: Formation of an acyclic acylium ion.
» Diagnostic Loss: Loss of

(28 Da) is observed, but often secondary to the loss of alkyl segments.

Mechanism B: McLafferty Rearrangement (The
Dominant Pathway)
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Unlike Caprolactam, Azecan-2-one possesses a sufficiently long hydrocarbon chain (
carbons) to allow the carbonyl oxygen to abstract a
-hydrogen.

e Process: The flexible 10-membered ring twists, bringing the carbonyl oxygen in proximity to
the

-hydrogen.
e Outcome: Cleavage of the

-bond, releasing a neutral alkene and forming a stable enol radical cation.

e Spectroscopic Signature: This pathway produces ions at m/z 59 or m/z 72 (depending on
substitution), which are far more prominent in C10/C12 lactams than in C6.

Visualization: Fragmentation Pathways

The following diagram details the competitive pathways for Azecan-2-one fragmentation.
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Figure 1: Competitive fragmentation pathways for Azecan-2-one (C10). The high ring strain
favors alpha-cleavage, while chain flexibility permits McLafferty rearrangement.

Comparative Mass Spectral Data

The following table synthesizes experimental data trends from the homologous series. While
Caprolactam is dominated by the molecular ion and simple ring breaks, Azecan-2-one shows a
complex "hydrocarbon-like" pattern due to the 9-carbon chain.
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m/z (lon)

Caprolactam
(Ce)

Azecan-2-one
(C10)

Laurolactam
(C12)

Interpretation

M+ (Parent)

113 (100%)

155 (40-60%)

197 (20-40%)

Stability
decreases as
ring
size/flexibility

increases.

[M-H]+ / [M+H]+

114 (ESI)

156 (ESI)

198 (ESI)

Protonated
molecular ion

(Soft lonization).

m/z 30

High

High

High

: Universal
primary
amine/amide

marker.

m/z 55

High

Medium

Low

: Ring fragment;
less dominant in

larger rings.

m/z 84/85

Medium

High

Medium

Loss of CO (28)
from C6 vs.
specific alkyl

losses in C10.

m/z 98

Diagnostic

Characteristic
fragment for C10

(Loss of

).

Critical Observation: In Azecan-2-one, look for a cluster of peaks separated by 14 Da (

units) in the mid-mass region (m/z 70-120). This "alkane-like" zipper pattern is distinct from the
clean spectrum of Caprolactam and confirms the presence of the long polymethylene chain.

Experimental Protocol: Self-Validating Identification
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To distinguish Azecan-2-one from its open-chain isomer (9-aminononanoic acid) or linear
oligomers, use this dual-method workflow.

Method A: GC-MS (Structural Confirmation)

e Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

Inlet: 250°C (Ensure complete volatilization; lactams have high BP).

Carrier: Helium at 1.0 mL/min.

Temp Program: 80°C (1 min) — 20°C/min — 280°C.

Validation Check:

o Azecan-2-one: Sharp peak, M+ 155.

o 9-Aminononanoic acid: Broad/tailing peak (due to -COOH/NH2 interaction) or thermal
dehydration to the lactam in the injector.

o Tip: Derivatize with BSTFA to lock the open-chain acid as the TMS-ester (M+ 227) to
distinguish it from the lactam.

Method B: LC-MS/MS (Quantitation & Purity)

 lonization: ESI Positive Mode (+).
» Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
e Transition (MRM):

o Quantifier: 156.1

138.1 (Loss of
/Ammonia, typical for cyclic amides).

o Qualifier: 156.1

84.1 (Ring cleavage fragment).
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Visualization: Analytical Workflow
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Figure 2: Workflow to differentiate Azecan-2-one from its open-chain precursor using
derivatization.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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